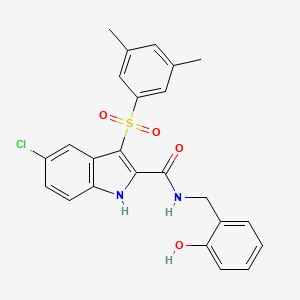

HIV-1 inhibitor-43

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H21ClN2O4S |

|---|---|

Molecular Weight |

469.0 g/mol |

IUPAC Name |

5-chloro-3-(3,5-dimethylphenyl)sulfonyl-N-[(2-hydroxyphenyl)methyl]-1H-indole-2-carboxamide |

InChI |

InChI=1S/C24H21ClN2O4S/c1-14-9-15(2)11-18(10-14)32(30,31)23-19-12-17(25)7-8-20(19)27-22(23)24(29)26-13-16-5-3-4-6-21(16)28/h3-12,27-28H,13H2,1-2H3,(H,26,29) |

InChI Key |

GHPUYKXSUPCAAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)NCC4=CC=CC=C4O)C |

Origin of Product |

United States |

Foundational & Exploratory

Target Identification and Validation of a Novel HIV-1 Inhibitor: A Technical Guide

This technical guide provides a comprehensive overview of the methodologies and data analysis involved in the target identification and validation of a novel, hypothetical antiretroviral compound, designated as HIV-1 Inhibitor-43. This document is intended for researchers, scientists, and drug development professionals actively engaged in HIV-1 research and antiviral drug discovery.

Initial Characterization and Target Identification

The primary objective of this phase is to identify the molecular target of this compound. A multi-pronged approach, combining affinity-based and activity-based methods, is often employed to ensure robust target identification.

Affinity-Based Target Identification

Affinity chromatography coupled with mass spectrometry is a powerful technique to isolate and identify the binding partners of a small molecule from complex biological samples.

-

Immobilization of Inhibitor: this compound, featuring a suitable functional group, is covalently coupled to an activated chromatography resin (e.g., NHS-activated sepharose).

-

Cell Lysate Preparation: HIV-1 infected T-cells (e.g., MT-4 cells) are lysed to release cellular proteins.

-

Affinity Chromatography: The cell lysate is incubated with the inhibitor-coupled resin. Proteins that bind to this compound are retained on the column, while non-binding proteins are washed away.

-

Elution: Bound proteins are eluted from the resin using a competitive inhibitor or by changing the buffer conditions (e.g., pH, salt concentration).

-

Protein Identification: The eluted proteins are resolved by SDS-PAGE, and individual protein bands are excised and subjected to in-gel digestion (e.g., with trypsin). The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins that specifically bind to this compound.

Target Identification Workflow

In Vitro Target Validation and Quantitative Analysis

Once a putative target is identified (e.g., HIV-1 Reverse Transcriptase), a series of in vitro experiments are conducted to validate this interaction and quantify the inhibitory activity of the compound.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its purified target enzyme is determined through enzyme inhibition assays.

| Parameter | Value | Description |

| IC50 | 15 nM | Concentration of inhibitor required to reduce enzyme activity by 50%. |

| Ki | 5 nM | Inhibition constant, reflecting the binding affinity of the inhibitor to the target. |

| Mode of Inhibition | Non-competitive | The inhibitor binds to a site other than the active site of the enzyme. |

Experimental Protocol: Reverse Transcriptase Inhibition Assay

-

Reaction Mixture Preparation: A reaction mixture containing recombinant HIV-1 Reverse Transcriptase, a poly(rA)-oligo(dT) template-primer, and varying concentrations of this compound is prepared in a 96-well plate.

-

Initiation of Reaction: The reaction is initiated by the addition of a nucleotide mixture containing a labeled nucleotide (e.g., ³H-dTTP).

-

Incubation: The plate is incubated at 37°C for 1 hour to allow for DNA synthesis.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated.

-

Quantification: The amount of incorporated labeled nucleotide is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.

Cellular Target Engagement and Mechanism of Action

To confirm that this compound engages its target within a cellular context, further experiments are performed. These studies also help to elucidate the compound's mechanism of action.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of the inhibitor to its target protein in cells. Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Signaling Pathway Perturbation

The HIV-1 replication cycle involves a complex interplay of viral and host factors. Understanding how this compound perturbs this process is crucial.

Experimental Protocol: Western Blot Analysis

-

Cell Treatment and Lysis: HIV-1 infected cells are treated with varying concentrations of this compound. After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for a downstream marker of the target's activity. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the effect of the inhibitor on the levels of the downstream marker.

Antiviral Efficacy and Cytotoxicity

The antiviral activity of this compound is evaluated in cell-based assays using different HIV-1 strains. It is also essential to assess the compound's cytotoxicity to determine its therapeutic window.

Antiviral Activity and Selectivity

| Parameter | Value | Description |

| EC50 | 50 nM | Concentration of inhibitor that reduces viral replication by 50%. |

| CC50 | >10 µM | Concentration of inhibitor that reduces cell viability by 50%. |

| Selectivity Index (SI) | >200 | Ratio of CC50 to EC50, indicating the therapeutic window. |

Experimental Protocol: TZM-bl Cell-Based Antiviral Assay

-

Cell Seeding: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-responsive luciferase reporter gene, are seeded in a 96-well plate.

-

Compound and Virus Addition: The cells are treated with serial dilutions of this compound, followed by the addition of a known amount of HIV-1.

-

Incubation: The plate is incubated for 48 hours to allow for viral entry, replication, and expression of the luciferase reporter gene.

-

Luciferase Assay: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The percentage of viral inhibition is calculated for each inhibitor concentration, and the EC50 value is determined. A parallel assay without the virus is performed to determine the CC50.

Resistance and Specificity Validation

The emergence of drug resistance is a major challenge in HIV-1 therapy. In vitro resistance selection studies are crucial to confirm the inhibitor's target and to anticipate potential resistance mutations.

Logical Flow of Resistance Studies

Unraveling HIV-1 Inhibitor-43: A Technical Guide to its Structural Analysis and SAR

For Immediate Release

This technical guide provides an in-depth analysis of the structural features and structure-activity relationships (SAR) of HIV-1 Inhibitor-43, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Aimed at researchers, scientists, and drug development professionals, this document synthesizes key data from the foundational research by Nalli et al. (2020), offering a comprehensive overview of the compound's mechanism of action, synthetic pathway, and biological evaluation.

Core Data Summary

This compound, chemically identified as 5-chloro-3-[(3,5-dimethylphenyl)sulfonyl]-N-[(2-hydroxyphenyl)methyl]-1H-indole-2-carboxamide, has demonstrated significant potency against wild-type and drug-resistant strains of HIV-1. The key quantitative data are summarized below.

| Compound | Target Strain | EC50 (nM) | Reference |

| This compound | HIV-1 (Y188L) | 21.3 | [1] |

| This compound | HIV-1 (K103N+Y181C) | 6.2 | [1] |

| This compound | HIV-1 (K103N) | <0.7 | [1] |

| This compound | HIV-1 (Y181C) | <0.7 | [1] |

Structural Analysis and Mechanism of Action

This compound belongs to the indolylarylsulfone (IAS) class of NNRTIs. Its mechanism of action involves binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, located near the polymerase active site. This binding is non-competitive with respect to the nucleoside triphosphates and induces a conformational change in the enzyme that inhibits its function, thereby blocking the replication of the viral genome.[2]

The structural components of this compound are crucial for its potent activity. The indole scaffold serves as a key structural motif, with the 5-chloro substituent enhancing hydrophobic interactions within the binding pocket. The 3-(3,5-dimethylphenyl)sulfonyl group occupies a significant portion of the NNRTI binding pocket, forming favorable interactions. The N-((2-hydroxyphenyl)methyl)-carboxamide side chain at the 2-position of the indole ring is critical for establishing hydrogen bonds and further anchoring the inhibitor within the active site.

Structure-Activity Relationship (SAR) Studies

The research by Nalli et al. (2020) and related studies on indolylarylsulfones have elucidated key SAR trends for this class of inhibitors.

References

Preliminary Cytotoxicity Profile of HIV-1 Inhibitor-43: A Technical Guide

Disclaimer: Publicly available data for a specific compound designated "HIV-1 inhibitor-43" is not available. This technical guide has been constructed using representative data and methodologies from published research on various HIV-1 inhibitors to serve as a comprehensive example of a preliminary cytotoxicity profile for a hypothetical compound, hereafter referred to as "this compound."

This document provides an in-depth overview of the initial cytotoxic assessment of this compound. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development. The content covers quantitative cytotoxicity data, detailed experimental protocols for key assays, and visual representations of experimental workflows and relevant signaling pathways.

Quantitative Cytotoxicity and Antiviral Activity

The preliminary assessment of this compound involved determining its cytotoxic effects on host cells and its efficacy in inhibiting viral replication. The 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes the death of 50% of the cells, and the 50% effective concentration (EC50 or IC50), the concentration required to inhibit 50% of viral activity, are critical parameters.[1] The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.[1]

A summary of the in vitro anti-HIV-1 activity and cytotoxicity of the hypothetical this compound in MT-4 cells is presented below.

| Parameter | Cell Line | Value (µM) |

| CC50 | MT-4 | > 50 |

| EC50 | MT-4 | 2.0 |

| Selectivity Index (SI) | - | > 25 |

CC50 values are the concentrations for 50% reduction of the viability of MT-4 cells.[2] EC50 values are the concentrations for 50% protection from HIV-1 induced cytopathogenicity in MT-4 cells.[2]

Experimental Protocols

The following sections detail the methodologies employed for the key experiments cited in this guide.

Cell Culture

Human T-lymphocytic MT-4 cells are highly susceptible to HIV infection and are commonly used for cytotoxicity and antiviral assays.[1][3] These cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures the metabolic activity of cells.[4][5]

Protocol:

-

Cell Seeding: MT-4 cells are seeded into 96-well microtiter plates at a density of 1 x 10^5 cells per well in 200 µL of culture medium.[1]

-

Compound Addition: Serial dilutions of this compound are prepared and added to the wells. Control wells contain cells with no compound.

-

Incubation: The plates are incubated for 5 days at 37°C in a CO2 incubator.[2]

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

-

CC50 Calculation: The CC50 value is calculated from the dose-response curve of the compound's effect on cell viability.[1]

Anti-HIV Assay

The antiviral activity of this compound was evaluated by its ability to protect MT-4 cells from the cytopathic effects of HIV-1 infection.

Protocol:

-

Cell Infection: MT-4 cells are infected with the HIV-1 NL4-3 strain at a multiplicity of infection (MOI) of 0.001.[2]

-

Compound Treatment: Various concentrations of this compound are added to the infected cells in 96-well plates.[2]

-

Incubation: The plates are incubated for 5 days at 37°C in a CO2 incubator to allow for viral replication and the development of cytopathic effects.[2]

-

Cell Viability Assessment: The number of viable cells is determined using the MTT assay as described above.

-

EC50 Calculation: The EC50 value, the concentration of the compound that provides 50% protection against virus-induced cell death, is calculated from the dose-response curve.[2]

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway.

References

- 1. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Anti-HIV-1 Agents Based on HIV-1 Capsid Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and anti-HIV activities of extracts of the twigs of Croton dichogamus Pax - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 5. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. 4.8. Antiviral Activity Assessment [bio-protocol.org]

The Achilles' Heel of a Promising HIV-1 Entry Inhibitor: An In-Depth Pharmacokinetic Profile of BMS-488043

For Immediate Release

PRINCETON, NJ – A comprehensive analysis of the initial pharmacokinetic properties of the investigational HIV-1 attachment inhibitor, BMS-488043, reveals a compound with potent antiviral activity that was ultimately hampered by suboptimal pharmacokinetic characteristics, leading to its discontinuation in favor of a prodrug approach. This technical guide provides a detailed overview of the preclinical and clinical pharmacokinetic data, the experimental protocols employed in its evaluation, and the mechanism of action of this class of HIV-1 inhibitors.

BMS-488043, also known as "HIV-1 inhibitor-43," emerged from a dedicated research program aimed at identifying small-molecule inhibitors of the initial step in HIV-1 entry into host cells – the attachment of the viral envelope glycoprotein gp120 to the CD4 receptor.[1] While demonstrating significant viral load reductions in early clinical trials, its development was ultimately halted due to challenges related to its oral bioavailability.[2]

Quantitative Pharmacokinetic Profile

The pharmacokinetic properties of BMS-488043 were assessed in both preclinical animal models and human clinical trials. The data consistently pointed towards a key liability: poor oral absorption, necessitating high doses and administration with a high-fat meal to achieve therapeutic plasma concentrations.

Preclinical Pharmacokinetics

In preclinical studies, BMS-488043 showed variable oral bioavailability across different species. While exhibiting favorable metabolic stability in vitro, the in vivo data highlighted the absorption challenges.

| Parameter | Rat | Dog | Monkey |

| Oral Bioavailability (%) | 90 | 57 | 60 |

| Clearance | Low | Low | Low |

| Terminal Half-life (h) | 2.4 | - | 4.7 |

| Table 1: Preclinical Pharmacokinetic Parameters of BMS-488043 in Animal Models.[3] |

Clinical Pharmacokinetics in HIV-1-Infected Subjects

An 8-day monotherapy trial in HIV-1-infected subjects provided crucial insights into the human pharmacokinetics of BMS-488043. The study revealed dose-related, but less than dose-proportional, increases in plasma concentrations, further indicating absorption limitations.[4][5]

| Parameter | 800 mg Dose (every 12h with high-fat meal) | 1800 mg Dose (every 12h with high-fat meal) |

| Mean Cmax (ng/mL) | 2890 | 5110 |

| Mean Tmax (h) | 4.0 | 4.0 |

| Mean AUC (0-12h) (ng*h/mL) | 21500 | 38200 |

| Mean Half-life (h) | 15.0 | 17.7 |

| Accumulation Index | 1.0 | 1.3 |

| Table 2: Mean (SD) Pharmacokinetic Parameters of BMS-488043 in HIV-1-Infected Subjects on Day 8.[6] |

The necessity of a high-fat meal to improve absorption was a significant drawback for patient adherence and clinical practicality. This ultimately led to the development of a phosphonooxymethyl prodrug, BMS-663749, which demonstrated significantly improved solubility and oral absorption, delivering higher plasma concentrations of the active BMS-488043.[7]

Experimental Protocols

The evaluation of BMS-488043's pharmacokinetic properties relied on a series of standard preclinical and clinical experimental protocols.

In Vitro ADME Assays

Caco-2 Permeability Assay: To assess intestinal permeability, a Caco-2 cell monolayer model was utilized. Confluent Caco-2 cells, which differentiate to form a polarized monolayer mimicking the intestinal epithelium, were grown on semi-permeable supports. BMS-488043, at a concentration of 200 µM, was added to the apical side of the monolayer, and its transport to the basolateral side was measured over time.[3] The apparent permeability coefficient (Papp) was then calculated. A high Papp value is indicative of good intestinal absorption. BMS-488043 exhibited a Caco-2 permeability of 178 nm/s, which is predictive of complete oral absorption.[3] This suggests that the poor in vivo bioavailability was likely due to solubility limitations rather than poor membrane permeability.

Liver Microsomal Stability Assay: The metabolic stability of BMS-488043 was evaluated using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The inhibitor, at a concentration of 1 µM, was incubated with liver microsomes in the presence of the cofactor NADPH to initiate metabolic reactions.[3] The disappearance of the parent compound over time was monitored by LC-MS/MS to determine its metabolic half-life. A longer half-life in this assay suggests lower intrinsic clearance and potentially a longer duration of action in vivo. The microsomal half-life of BMS-488043 was predictive of a low clearance in humans (4 mL/min/kg).[3]

In Vivo Pharmacokinetic Studies in Animals

Pharmacokinetic studies were conducted in rats, dogs, and monkeys to determine key parameters such as oral bioavailability, clearance, and half-life.[3] A typical study design involves administering a single dose of BMS-488043 both orally (p.o.) and intravenously (i.v.). Blood samples are collected at various time points post-dosing, and plasma concentrations of the drug are quantified using a validated LC-MS/MS method. The intravenous data allows for the determination of clearance and volume of distribution, while the comparison of plasma concentration-time profiles between oral and intravenous administration is used to calculate oral bioavailability.[8]

Clinical Pharmacokinetic Study

In the clinical trial involving HIV-1-infected subjects, patients received either 800 mg or 1800 mg of BMS-488043 every 12 hours with a high-fat meal for eight days.[4][5] Serial blood samples were collected on day 1 and day 8 to determine the plasma concentrations of BMS-488043 over time. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of the drug in plasma.[9][10][11] Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life were calculated using non-compartmental analysis.

Mechanism of Action and Signaling Pathway

BMS-488043 is an attachment inhibitor that specifically targets the HIV-1 envelope glycoprotein gp120.[1] It binds to a pocket on gp120 that is critical for the interaction with the host cell's CD4 receptor.[12] By occupying this site, BMS-488043 prevents the initial attachment of the virus to the T-cell, a crucial first step in the viral entry process. This mechanism is distinct from other classes of antiretroviral drugs, such as reverse transcriptase inhibitors or protease inhibitors, making it a valuable tool against drug-resistant viral strains.

References

- 1. The human immunodeficiency virus type 1 (HIV-1) CD4 receptor and its central role in promotion of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV - Wikipedia [en.wikipedia.org]

- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The human immunodeficiency virus type 1 (HIV-1) CD4 receptor and its central role in promotion of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. admescope.com [admescope.com]

- 9. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A validated method for simultaneous quantification of four antiretrovirals in dried blood spot and plasma using LC-MS/MS: Application to efavirenz therapeutic drug monitoring in pregnant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Novel Antiretroviral Agent GSK3640254, a Second-Generation HIV-1 Maturation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel antiretroviral compound GSK3640254, a potent, second-generation HIV-1 maturation inhibitor. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes relevant biological pathways and experimental workflows.

Introduction to GSK3640254

GSK3640254 is an investigational antiretroviral drug belonging to the class of maturation inhibitors. These agents represent a novel therapeutic strategy that targets the late stages of the HIV-1 replication cycle. Unlike many other antiretroviral classes that inhibit viral enzymes, maturation inhibitors interfere with the structural development of new virus particles, rendering them non-infectious. GSK3640254 has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes and shows promise for use in treatment-experienced patients who have developed resistance to other antiretroviral drugs.[1][2]

Mechanism of Action

GSK3640254 exerts its antiviral effect by specifically inhibiting the final step in the processing of the HIV-1 Gag polyprotein. The Gag polyprotein is a precursor molecule that is cleaved by the viral protease into several smaller structural proteins, including the capsid protein (p24). This cleavage process, known as maturation, is essential for the formation of the mature, infectious viral core.

GSK3640254 binds to a specific site on the Gag polyprotein, at the junction of the capsid (CA) and the spacer peptide 1 (SP1). This binding physically obstructs the viral protease from accessing and cleaving the CA-SP1 junction. The inhibition of this crucial cleavage event leads to the production of immature, non-infectious virions with defective cores. These immature particles are incapable of infecting new host cells, thus halting the spread of the virus.[1][2]

Quantitative Data

The following tables summarize the in vitro antiviral activity and pharmacokinetic properties of GSK3640254.

Table 1: In Vitro Antiviral Activity of GSK3640254 against Laboratory Strains of HIV-1 [1]

| HIV-1 Strain | Cell Line | Assay Endpoint | EC50 (nM) |

| T-tropic strains | CEM-NKR-CCR5-Luc | Luciferase Activity | < 1 |

| M-tropic Bal | PM1 | p24 Antigen | 1.1 |

| M-tropic JRFL | PM1 | p24 Antigen | 1.2 |

| Mean (SEM) | 0.8 (±0.10) |

Table 2: In Vitro Antiviral Activity of GSK3640254 against Clinical Isolates and Chimeric Viruses [1][3]

| Virus Type | Number of Isolates | Mean EC50 (nM) | EC90 (nM, protein-binding adjusted) |

| Clinical Isolates | Panel | 9 | 33 |

| Subtype B Chimeric Viruses | 24 | 1.9 | Not Reported |

| Subtype C Chimeric Viruses | 11 | 1.2 | Not Reported |

Table 3: Pharmacokinetic Parameters of GSK3640254 in Healthy Adults [4][5]

| Parameter | Single Ascending Dose (1-700 mg) | Multiple Ascending Dose |

| Time to Maximum Concentration (Tmax) | 3.5 - 4 hours | 3.0 - 4.5 hours |

| Half-life (t1/2) | ~24 hours | ~24 hours |

| Formulation | AUC Increase | Cmax Increase |

| Mesylate Salt vs. Bis-hydrochloride Salt | 12% - 16% | 12% - 16% |

Table 4: Clinical Efficacy of GSK3640254 Monotherapy in Treatment-Naïve Adults [6]

| Dose | Duration | Maximum Mean Change in HIV-1 RNA (log10 copies/mL) |

| 10 mg | 10 days | -0.36 |

| 40 mg | 7 days | -1.18 |

| 80 mg | 7 days | -1.02 |

| 140 mg | 7 days | -1.49 |

| 200 mg | 10 days | -2.01 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of GSK3640254.

Materials:

-

Human T-cell line (e.g., PM1)

-

HIV-1 laboratory strain (e.g., M-tropic HIV-1 Bal)

-

GSK3640254 stock solution (in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed PM1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.

-

Compound Dilution: Prepare a serial dilution of GSK3640254 in complete culture medium. The final concentrations should typically range from picomolar to micromolar. Include a no-drug control (vehicle only).

-

Infection: Add the diluted compound to the cells, followed by the addition of a predetermined amount of HIV-1 virus stock. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Determine the percentage of viral inhibition for each drug concentration relative to the no-drug control. Calculate the EC50 value by fitting the data to a dose-response curve using a suitable software package.

This protocol outlines a method to determine the 50% cytotoxic concentration (CC50) of GSK3640254.

Materials:

-

Human cell line (e.g., HeLa or a T-cell line)

-

GSK3640254 stock solution (in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, resazurin)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density.

-

Compound Addition: Add serial dilutions of GSK3640254 to the wells. Include a no-drug control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 7 days).

-

Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the no-drug control. Determine the CC50 value from the dose-response curve.

This protocol describes a method for selecting for HIV-1 resistance to GSK3640254 in cell culture.

Materials:

-

Human T-cell line susceptible to HIV-1 infection

-

Wild-type HIV-1 strain

-

GSK3640254

-

Complete cell culture medium

-

Equipment for virus titration (e.g., p24 ELISA)

-

Equipment for sequencing viral genes

Procedure:

-

Initial Infection: Infect a culture of T-cells with wild-type HIV-1 in the presence of a sub-optimal concentration of GSK3640254 (e.g., at or near the EC50).

-

Virus Passage: Monitor the culture for signs of viral replication (e.g., by measuring p24 antigen). When viral replication is detected, harvest the cell-free supernatant containing the virus.

-

Dose Escalation: Use the harvested virus to infect fresh cells in the presence of a higher concentration of GSK3640254.

-

Repeat Passages: Repeat the process of virus passage and dose escalation for multiple rounds.

-

Resistance Characterization: When a virus population that can replicate in the presence of high concentrations of GSK3640254 is established, isolate the viral RNA.

-

Genotypic Analysis: Perform reverse transcription-PCR (RT-PCR) to amplify the Gag gene, followed by sequencing to identify mutations that confer resistance.

-

Phenotypic Analysis: Characterize the phenotype of the resistant virus by determining its susceptibility to GSK3640254 in an antiviral activity assay.

Conclusion

GSK3640254 is a promising novel HIV-1 maturation inhibitor with a distinct mechanism of action that offers a new therapeutic option, particularly for patients with drug-resistant virus. Its potent in vitro activity against a wide range of HIV-1 strains and its favorable pharmacokinetic profile support its continued clinical development. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and other maturation inhibitors.

References

- 1. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Phase I Evaluation of the Pharmacokinetics and Tolerability of the HIV-1 Maturation Inhibitor GSK3640254 and Tenofovir Alafenamide/Emtricitabine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I evaluation of the safety, tolerability, and pharmacokinetics of GSK3640254, a next-generation HIV-1 maturation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resistance and Response in Phase 2a Study of HIV Maturation Inhibitor [natap.org]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of TDP-43: An HIV-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for cell-based assays to characterize the inhibitory effects of the transactive response DNA-binding protein 43 (TDP-43) on Human Immunodeficiency Virus Type 1 (HIV-1). The methodologies described herein are essential for quantifying the impact of TDP-43 on viral replication and infectivity, providing valuable tools for research and drug development in the field of HIV-1 therapeutics.

Introduction

The transactive response DNA-binding protein (TARDBP), commonly known as TDP-43, has been identified as a host factor that can inhibit HIV-1 viral production and infectivity.[1][2][3] Its mechanism of action is primarily mediated through the stabilization of histone deacetylase 6 (HDAC6). This stabilization triggers the autophagic clearance of essential HIV-1 proteins, namely the precursor protein Pr55Gag and the Viral infectivity factor (Vif).[1][3] Consequently, the overexpression of functional TDP-43 leads to a reduction in the production of viral particles and impairs the infectivity of the virions that are released.[1][3]

This document outlines key cell-based assays to investigate the anti-HIV-1 activity of TDP-43, including the production of HIV-1 pseudoviruses, quantification of viral antigens, and measurement of viral infectivity.

Key Experimental Workflows

The following diagram illustrates the general workflow for assessing the impact of TDP-43 on HIV-1 production and infectivity.

Caption: Experimental workflow for TDP-43 HIV-1 inhibition assays.

TDP-43 Signaling Pathway in HIV-1 Inhibition

The inhibitory effect of TDP-43 on HIV-1 is primarily mediated through the HDAC6 pathway, leading to the degradation of key viral proteins.

Caption: TDP-43/HDAC6 signaling pathway in HIV-1 inhibition.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described assays when modulating TDP-43 expression. The data is presented as a percentage of the control condition (endogenous TDP-43 levels).

Table 1: Effect of TDP-43 Overexpression on HIV-1 Production and Infectivity

| Assay | Outcome | Percentage of Control (Mean ± SEM) |

| p24 ELISA | HIV-1 Viral Production | ~50% ± 5% |

| Luciferase Reporter Assay | HIV-1 Infection Capacity | ~40% ± 7% |

Data are hypothetical and based on trends reported in the literature.[4]

Table 2: Effect of TDP-43 Silencing on HIV-1 Production and Infectivity

| Assay | Outcome | Percentage of Control (Mean ± SEM) |

| p24 ELISA | HIV-1 Viral Production | ~150% ± 10% |

| Luciferase Reporter Assay | HIV-1 Infection Capacity | ~180% ± 15% |

Data are hypothetical and based on trends reported in the literature.[3]

Experimental Protocols

Protocol 1: Production of HIV-1 Env-Pseudotyped Viruses

This protocol describes the generation of single-round infectious HIV-1 pseudoviruses in 293T/17 cells.[5][6][7]

Materials:

-

293T/17 cells

-

Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

HIV-1 Env-expressing plasmid

-

env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

-

Transfection reagent (e.g., FuGENE 6 or Lipofectamine)

-

T-75 flasks

-

0.45-micron filters

Procedure:

-

Cell Seeding: Seed 5-8 x 10^6 293T/17 cells in a T-75 flask with 12 ml of GM and incubate overnight. The cell monolayer should be 50-80% confluent on the day of transfection.[6]

-

Transfection:

-

Co-transfect the cells with the Env-expressing plasmid and the env-deficient backbone plasmid using a suitable transfection reagent according to the manufacturer's instructions. A common ratio is 1:3 of Env plasmid to backbone plasmid.[8]

-

Gently swirl the flask to distribute the transfection complexes.[5][6]

-

-

Medium Change: Carefully remove the medium containing the transfection complexes and replace it with 15 ml of fresh GM.[5][6]

-

Virus Harvest:

Protocol 2: HIV-1 p24 Antigen Capture ELISA

This protocol is for the quantification of the HIV-1 p24 capsid protein in culture supernatants as a measure of viral production.[10][11][12]

Materials:

-

Anti-HIV-1 p24 capture antibody-coated 96-well microtiter plate

-

Test specimens (culture supernatants)

-

p24 antigen standards

-

Lysis buffer

-

Detector antibody (e.g., biotinylated anti-p24)

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 1N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Plate reader

Procedure:

-

Sample Preparation: If necessary, inactivate samples with a final concentration of 0.5% Triton X-100.[12] Dilute samples as needed in culture medium.

-

Assay Procedure:

-

Allow all reagents to reach room temperature.

-

Add 20 µl of lysis buffer to each well.

-

Add 200 µl of standards, controls, and samples to the appropriate wells in duplicate.

-

Incubate for 60 minutes at 37°C.

-

Wash the plate 4-6 times with wash buffer.

-

Add 100 µl of detector antibody to each well and incubate for 60 minutes at 37°C.

-

Wash the plate as before.

-

Add 100 µl of Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate as before.

-

Add 100 µl of TMB substrate solution and incubate in the dark for 10-30 minutes.

-

Add 100 µl of stop solution to each well.

-

-

Data Analysis:

-

Read the absorbance at 450 nm with a reference wavelength of >600 nm.[12]

-

Generate a standard curve and calculate the p24 concentration in the samples.

-

Protocol 3: TZM-bl Luciferase Reporter Gene Assay for HIV-1 Infectivity

This assay measures HIV-1 infectivity by quantifying the expression of a luciferase reporter gene in TZM-bl cells.[8][13][14][15][16]

Materials:

-

TZM-bl cells

-

Growth Medium (GM)

-

HIV-1 pseudovirus stocks

-

DEAE-Dextran

-

96-well flat-bottom culture plates (white or black for luminescence reading)

-

Luciferase assay reagent (e.g., Britelite)

-

Luminometer

Procedure:

-

Virus Titration (to determine the appropriate dilution for the main assay):

-

Perform serial dilutions of the virus stock in a 96-well plate.

-

Add 1 x 10^4 TZM-bl cells in 100 µl of GM containing DEAE-Dextran to each well.[9]

-

Incubate for 48 hours at 37°C.[13]

-

Measure luciferase activity to determine the dilution that results in a signal well above background but not saturated.

-

-

Infectivity Assay:

-

Plate 1 x 10^4 TZM-bl cells per well in a 96-well plate and allow them to adhere.

-

Prepare dilutions of the harvested virus from TDP-43 modulated and control cells.

-

Add 50 µl of the diluted virus to the cells.[8]

-

Incubate for 48 hours at 37°C.

-

-

Luciferase Measurement:

-

Remove 150 µl of the culture medium from each well.[13]

-

Add 100 µl of luciferase assay reagent to each well and incubate for 2 minutes at room temperature to allow for cell lysis.[13]

-

Mix by pipetting and transfer 150 µl to a corresponding 96-well black plate.[13]

-

Read the plate immediately in a luminometer.

-

-

Data Analysis:

-

Express results as Relative Light Units (RLU).

-

Calculate the percentage of infection relative to the control.

-

Protocol 4: Western Blot for HIV-1 Proteins

This protocol provides a general guideline for detecting HIV-1 proteins (e.g., Pr55Gag, Vif, p24) in cell lysates or purified virions.[17][18][19][20][21]

Materials:

-

Cell lysates or purified virions

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against HIV-1 proteins (e.g., anti-p24, anti-Vif)

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Mix cell lysates or virions with Laemmli sample buffer and boil for 5-10 minutes.

-

-

Gel Electrophoresis:

-

Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Protocol 5: WST-1 Cell Viability Assay

This assay is used to assess the cytotoxicity of TDP-43 overexpression or other treatments.[22][23][24]

Materials:

-

Cells cultured in a 96-well plate

-

WST-1 reagent

-

Plate reader

Procedure:

-

Cell Treatment: Culture cells in a 96-well plate and treat as required for the experiment (e.g., transfection with TDP-43).

-

WST-1 Addition: Add 10 µl of WST-1 reagent to each well containing 100 µl of culture medium.[23]

-

Incubation: Incubate the plate for 0.5 to 4 hours at 37°C. The optimal incubation time should be determined empirically.[23]

-

Absorbance Measurement:

-

Gently shake the plate for 1 minute.[23]

-

Measure the absorbance at 420-480 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate cell viability as a percentage of the untreated control.

-

References

- 1. TDP-43 Controls HIV-1 Viral Production and Virus Infectiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TDP-43 Controls HIV-1 Viral Production and Virus Infectiveness. [riull.ull.es]

- 3. TDP-43 Controls HIV-1 Viral Production and Virus Infectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hiv.lanl.gov [hiv.lanl.gov]

- 6. hiv.lanl.gov [hiv.lanl.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. pubcompare.ai [pubcompare.ai]

- 9. An Automated HIV-1 Env-Pseudotyped Virus Production for Global HIV Vaccine Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. en.hillgene.com [en.hillgene.com]

- 12. hanc.info [hanc.info]

- 13. hiv.lanl.gov [hiv.lanl.gov]

- 14. researchgate.net [researchgate.net]

- 15. hiv.lanl.gov [hiv.lanl.gov]

- 16. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 18. fda.gov [fda.gov]

- 19. jmitra.co.in [jmitra.co.in]

- 20. Western Blot - Thaler Center for HIV and Retrovirus Research [med.virginia.edu]

- 21. HIV 1 & 2, Ab Western Blot Test - Test Results, Normal Range, Cost And More [lybrate.com]

- 22. nanopartikel.info [nanopartikel.info]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]

Application Notes and Protocols for HIV-1 Inhibitor-43 in HIV-1 Neutralization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The entry of HIV-1 into host cells is a critical first step in its lifecycle and a key target for antiretroviral therapy. This process is mediated by the viral envelope glycoprotein (Env), which consists of the surface subunit gp120 and the transmembrane subunit gp41.[1][2] Infection is initiated by the binding of gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages.[3][4] This binding event triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[5][6] Subsequent conformational changes in gp41 lead to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.[1][7]

HIV-1 Inhibitor-43 is a novel small molecule designed to block this initial and crucial step of viral entry. These application notes provide a detailed overview of this compound, its mechanism of action, and protocols for its use in HIV-1 neutralization assays.

Mechanism of Action

This compound is a potent and selective attachment inhibitor that targets the HIV-1 gp120 envelope glycoprotein. Its primary mechanism of action is the allosteric inhibition of the gp120-CD4 interaction. By binding to a highly conserved pocket on gp120, this compound induces conformational changes that prevent the subsequent binding of gp120 to the CD4 receptor on host cells.[3][8] This blockade of the initial attachment step effectively neutralizes the virus, preventing it from entering and infecting host cells.

The binding site of this compound is distinct from the CD4 binding site itself, meaning it does not directly compete with CD4. Instead, its allosteric modulation of the gp120 conformation provides a robust mechanism of inhibition that can be effective against a broad range of HIV-1 strains.

Application: HIV-1 Neutralization Assays

This compound is an ideal candidate for use in HIV-1 neutralization assays. These assays are critical for evaluating the efficacy of potential antiviral compounds and for characterizing the neutralizing antibody response in vaccine development. A common and robust method for this is the TZM-bl reporter gene assay. The TZM-bl cell line is a HeLa-derived cell line engineered to express CD4, CCR5, and CXCR4, and it contains integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR promoter.[9] Upon successful viral entry and replication, the viral Tat protein activates the LTR, leading to the expression of the reporter genes. The level of neutralization can be quantified by the reduction in luciferase activity.[9]

Quantitative Data

The potency of this compound has been evaluated against a panel of HIV-1 Env-pseudotyped viruses representing different clades and tiers of neutralization sensitivity. The 50% inhibitory concentration (IC50) values are summarized in the table below.

| HIV-1 Strain | Clade | Neutralization Tier | IC50 (µM) |

| MW965.26 | C | Tier 1A | 0.05 |

| SF162 | B | Tier 1A | 0.08 |

| MN.3 | B | Tier 1B | 0.12 |

| TRO.11 | B | Tier 2 | 0.45 |

| Ce1086_B2 | C | Tier 2 | 0.68 |

| 25710-2.43 | C | Tier 3 | 1.20 |

Table 1. Neutralization potency of this compound against a panel of HIV-1 Env-pseudotyped viruses in the TZM-bl assay.

Experimental Protocol: TZM-bl Neutralization Assay

This protocol describes a single-round infectivity assay to determine the neutralizing activity of this compound using HIV-1 Env-pseudotyped viruses and the TZM-bl reporter cell line.

Materials and Reagents

-

TZM-bl cells (NIH AIDS Reagent Program)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

DEAE-Dextran

-

HIV-1 Env-pseudotyped virus stocks

-

This compound

-

96-well flat-bottom cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Cell Preparation

-

Culture TZM-bl cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

On the day before the assay, seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium.

-

Incubate overnight to allow for cell adherence.

Neutralization Assay

-

Prepare serial dilutions of this compound in growth medium. A typical starting concentration is 100 µM, with 10-fold serial dilutions.

-

In a separate 96-well plate (the "incubation plate"), add 50 µL of the diluted inhibitor to triplicate wells. Include wells with medium only for virus control (no inhibitor) and wells with medium only for cell control (no virus, no inhibitor).

-

Dilute the HIV-1 Env-pseudotyped virus stock in growth medium to a concentration that will yield approximately 100,000 to 200,000 relative light units (RLU) in the assay. This concentration should be predetermined by titrating the virus stock.

-

Add 50 µL of the diluted virus to each well of the incubation plate containing the inhibitor and the virus control wells. Do not add virus to the cell control wells.

-

Incubate the plate for 1 hour at 37°C to allow the inhibitor to bind to the virus.

-

Following incubation, remove the medium from the TZM-bl cells seeded the previous day.

-

Add 100 µL of the virus-inhibitor mixture from the incubation plate to the corresponding wells of the TZM-bl cell plate.

-

Add 100 µL of fresh growth medium containing DEAE-Dextran (final concentration of 10-20 µg/mL) to all wells. DEAE-Dextran enhances viral infectivity.[9]

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

Luciferase Measurement

-

After the 48-hour incubation, remove the supernatant from the wells.

-

Wash the cells once with 100 µL of PBS.

-

Add 100 µL of luciferase assay reagent to each well and incubate for 2-5 minutes at room temperature to lyse the cells and stabilize the luciferase signal.

-

Measure the luminescence (RLU) in each well using a luminometer.

Data Analysis

-

Average the RLU values for the triplicate wells.

-

Subtract the average RLU of the cell control wells from all other wells.

-

Calculate the percent neutralization for each inhibitor concentration using the following formula: % Neutralization = 100 x [1 - (RLU of Inhibitor Well / RLU of Virus Control Well)]

-

Plot the percent neutralization against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- variable slope).

Conclusion

This compound represents a promising class of antiretroviral compounds that effectively neutralize HIV-1 by preventing its entry into host cells. The protocols and data presented here provide a comprehensive guide for researchers to utilize this compound in in vitro neutralization assays. The TZM-bl assay offers a sensitive, reproducible, and high-throughput method for evaluating the efficacy of this and other entry inhibitors, facilitating the discovery and development of new therapies to combat HIV-1.

References

- 1. HIV - Wikipedia [en.wikipedia.org]

- 2. HIV-1 Entry and Membrane Fusion | Encyclopedia MDPI [encyclopedia.pub]

- 3. The interaction of CD4 with HIV-1 gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The human immunodeficiency virus type 1 (HIV-1) CD4 receptor and its central role in promotion of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. hiv.lanl.gov [hiv.lanl.gov]

Application Notes and Protocols: Measuring the Potency (IC50/EC50) of HIV-1 inhibitor-43

Audience: Researchers, scientists, and drug development professionals.

Introduction: HIV-1 inhibitor-43 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant activity against wild-type and various drug-resistant strains of HIV-1.[1][2] Accurate determination of its potency, expressed as the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50), is critical for its preclinical and clinical development. This document provides detailed application notes and protocols for measuring the potency of this compound using both biochemical and cell-based assays.

The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific target, in this case, the HIV-1 reverse transcriptase (RT) enzyme, by 50%.[3][4] In contrast, the EC50 value reflects the concentration required to inhibit HIV-1 replication by 50% in a cell-based model.[3][5] A crucial related metric is the 50% cytotoxic concentration (CC50) , which is the concentration that kills 50% of the host cells.[4] The ratio of CC50 to EC50 provides the Selectivity Index (SI) , a measure of the compound's therapeutic window. An SI value of 10 or greater is typically considered a benchmark for a promising antiviral candidate.[4]

Data Presentation: Potency of this compound

The following tables summarize the known inhibitory and effective concentrations of this compound against its enzymatic target and various HIV-1 strains.

Table 1: Biochemical Potency (IC50) against HIV-1 Reverse Transcriptase

| HIV-1 RT Strain | IC50 (nM) |

|---|---|

| Wild-Type (WT) | 83 ± 8 |

| K103N | 73 ± 8 |

| Y181I | 61 ± 6 |

| K103N-Y181I | 76 ± 8 |

Data sourced from MedchemExpress.[1]

Table 2: Antiviral Potency (EC50) in Cell-Based Assays

| HIV-1 Strain | EC50 (nM) |

|---|---|

| Y188L | 21.3 |

| K103N + Y181C | 6.2 |

| K103N | < 0.7 |

| Y181C | < 0.7 |

Data sourced from MedchemExpress and AmBeed.[1][6][7]

Experimental Protocols & Methodologies

Two primary types of assays are used to determine the potency of an HIV-1 inhibitor: biochemical assays and cell-based assays.[8]

-

Biochemical Assays: These directly measure the inhibitor's effect on the purified target enzyme, providing a clean assessment of target engagement.[8][9]

-

Cell-Based Assays: These measure the inhibitor's ability to suppress viral replication in cultured cells, offering a more physiologically relevant context that accounts for cell permeability and potential cytotoxicity.[8][10]

Below are detailed protocols for each approach.

Protocol 1: Biochemical IC50 Determination for HIV-1 Reverse Transcriptase

This protocol describes a common method to measure the direct inhibition of purified HIV-1 RT enzyme activity.

Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity of purified HIV-1 Reverse Transcriptase.

Materials:

-

Purified, recombinant HIV-1 Reverse Transcriptase (WT or mutant strains)

-

This compound

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)

-

Substrate: Poly(rA) template and oligo(dT) primer

-

Labeled nucleotides (e.g., [³H]-dTTP or a fluorescently labeled analog)

-

96-well reaction plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Inhibitor Preparation: Prepare a 10-point serial dilution series of this compound in DMSO, followed by a further dilution in the reaction buffer. Ensure the final DMSO concentration is consistent across all wells (typically <1%).

-

Reaction Setup:

-

To each well of a 96-well plate, add the diluted inhibitor. Include "no inhibitor" controls (buffer + DMSO) and "no enzyme" controls.

-

Add the Poly(rA)/oligo(dT) substrate to all wells.

-

Add the purified HIV-1 RT enzyme to all wells except the "no enzyme" controls.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Start the reaction by adding the labeled nucleotides (e.g., [³H]-dTTP) to all wells.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Termination & Detection:

-

Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).

-

Transfer the contents onto a filtermat and wash to remove unincorporated nucleotides.

-

Measure the incorporated radioactivity using a scintillation counter or the fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of RT inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the log of the inhibitor concentration.

-

Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

-

Caption: Workflow for a biochemical HIV-1 RT inhibition assay.

Protocol 2: Cell-Based EC50 Determination using a Single-Round Infectivity Assay

This protocol uses a reporter virus system (e.g., luciferase-based) to measure the inhibition of a single cycle of HIV-1 replication, which is a standard and robust method.[11][12]

Objective: To determine the concentration of this compound that inhibits 50% of HIV-1 replication in a single-cycle infection of target cells.

Materials:

-

Target Cells: TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated Tat-responsive luciferase and β-galactosidase reporter genes).

-

Virus: HIV-1 Env-pseudotyped virus with a luciferase reporter gene backbone.

-

Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.

-

This compound.

-

96-well cell culture plates (white, solid-bottom for luminescence).

-

Luciferase assay reagent (e.g., Bright-Glo).

-

Luminometer.

Procedure:

-

Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C, 5% CO₂.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in culture medium.

-

Treatment and Infection:

-

Remove the old medium from the cells.

-

Add the diluted inhibitor to the wells. Include "virus control" (cells + virus, no inhibitor) and "cell control" (cells only, no virus) wells.

-

Immediately add a pre-titered amount of the HIV-1 pseudovirus to achieve a suitable level of luciferase activity.

-

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

-

Lysis and Luminescence Reading:

-

Remove the supernatant from the wells.

-

Add luciferase assay reagent to lyse the cells and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (cell control wells).

-

Calculate the percentage of inhibition for each concentration relative to the virus control wells.

-

Plot the percent inhibition against the log of the inhibitor concentration.

-

Use non-linear regression to determine the EC50 value.

-

Caption: Timeline for a cell-based luciferase reporter assay.

Protocol 3: Cytotoxicity (CC50) Determination

It is essential to assess cytotoxicity in parallel with antiviral assays to ensure that the observed inhibition is not due to cell death.[4]

Objective: To determine the concentration of this compound that reduces the viability of the host cells by 50%.

Materials:

-

Target Cells (e.g., TZM-bl, same as in the EC50 assay).

-

Culture Medium.

-

This compound.

-

96-well cell culture plates (clear).

-

Cell viability reagent (e.g., PrestoBlue, XTT, or MTT).[12][13]

-

Spectrophotometer or fluorescence plate reader.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate exactly as in the EC50 protocol.

-

Inhibitor Addition: Prepare and add the same serial dilutions of this compound to the cells. Do not add any virus. Include "cell control" wells (no inhibitor).

-

Incubation: Incubate for the same duration as the EC50 assay (e.g., 48 hours).

-

Viability Measurement:

-

Add the cell viability reagent to all wells according to the manufacturer's instructions.

-

Incubate for the required time (e.g., 1-4 hours).

-

Read the absorbance or fluorescence.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the "cell control" wells.

-

Plot the percent viability against the log of the inhibitor concentration.

-

Use non-linear regression to determine the CC50 value.

-

Signaling Pathways and Logical Relationships

The diagrams below illustrate the mechanism of action and the logical flow of potency determination.

Caption: Mechanism of action for a Reverse Transcriptase Inhibitor.

Caption: Logical workflow for inhibitor potency evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nevirapine (BI-RG 587) | HIV-1 Reverse Transcriptase Inhibitor | AmBeed.com [ambeed.com]

- 7. Tenofovir alafenamide fumarate (GS-7340 fumarate) | Reverse Transcriptase Inhibitor | AmBeed.com [ambeed.com]

- 8. Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. scispace.com [scispace.com]

- 11. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a novel small-molecule inhibitor of the HIV-1 reverse transcriptase activity with a non-nucleoside mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols: HIV-1 Inhibitor-43 in Combination with Other Antiretroviral Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pre-clinical evaluation of HIV-1 inhibitor-43, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), and detailed protocols for its assessment in combination with other antiretroviral agents.

Introduction to this compound

This compound, also known as compound 12 in the work by Nalli et al., is a potent indolylarylsulfone non-nucleoside reverse transcriptase inhibitor.[1][2][3][4] It has demonstrated significant in vitro activity against both wild-type and drug-resistant strains of HIV-1.[1][2][3][4] Its mechanism of action involves the non-competitive inhibition of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. Kinetic studies have revealed that this inhibitor shows preferential binding to different forms of the reverse transcriptase enzyme depending on the presence of resistance mutations.[2][3]

In Vitro Antiviral Activity

The antiviral potency of this compound has been quantified by determining its 50% effective concentration (EC₅₀) against various HIV-1 strains in cell culture. The compound has shown remarkable activity, particularly against common NNRTI-resistant mutants.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| HIV-1 Strain | EC₅₀ (nM) |

| K103N | < 0.7 |

| Y181C | < 0.7 |

| K103N-Y181C | 6.2 |

| Y188L | 21.3 |

| Data sourced from Nalli M, et al. Eur J Med Chem. 2020.[1][2][3][4] |

Enzymatic Inhibition

This compound directly targets the viral reverse transcriptase. Its inhibitory activity against the purified enzyme is measured as the 50% inhibitory concentration (IC₅₀).

Table 2: Inhibition of HIV-1 Reverse Transcriptase by this compound

| HIV-1 Reverse Transcriptase | IC₅₀ (nM) |

| Wild-Type (WT) | 83 ± 8 |

| K103N | 73 ± 8 |

| Y181I | 61 ± 6 |

| K103N-Y181I | 76 ± 8 |

| Data sourced from MedchemExpress product information, referencing Nalli M, et al. 2020. |

Rationale for Combination Therapy

The standard of care for HIV-1 infection is combination antiretroviral therapy (cART), which utilizes a cocktail of drugs targeting different stages of the viral life cycle.[5] This approach is crucial to:

-

Enhance Antiviral Efficacy: Synergistic or additive effects can lead to more profound viral suppression.[6][7][8]

-

Prevent Drug Resistance: Targeting multiple viral proteins simultaneously reduces the likelihood of resistant variants emerging.[9]

-

Reduce Drug Dosages: Synergy can allow for lower doses of individual drugs, potentially minimizing toxicity.[10]

Given its high potency against resistant strains, this compound is a prime candidate for inclusion in combination regimens. Evaluating its interactions with other antiretroviral classes, such as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), integrase strand transfer inhibitors (INSTIs), and protease inhibitors (PIs), is a critical step in its preclinical development.

Experimental Protocols

Protocol for In Vitro Antiviral Activity Assay

This protocol describes a general method for determining the EC₅₀ of this compound against HIV-1 in a cell-based assay.

Objective: To measure the concentration of this compound required to inhibit 50% of viral replication in vitro.

Materials:

-

CEMx174 or other susceptible T-cell line

-

HIV-1 viral stock (e.g., IIIB, NL4-3, or resistant strains)

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

p24 antigen ELISA kit

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed CEMx174 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

-

Compound Dilution: Prepare a serial dilution of this compound in complete medium.

-

Infection and Treatment: Add the diluted compound to the wells, followed by the addition of a predetermined amount of HIV-1 viral stock. Include wells with virus and no drug (virus control) and wells with cells and no virus (cell control).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

-

p24 Measurement: After incubation, collect the cell supernatant and measure the p24 antigen concentration using an ELISA kit according to the manufacturer's instructions.

-

Cytotoxicity Assessment: To the remaining cells, add a cell viability reagent to assess the cytotoxicity of the compound at the tested concentrations.

-

Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. Determine the EC₅₀ value by non-linear regression analysis of the dose-response curve.

Protocol for In Vitro Synergy Testing (Checkerboard Assay)

This protocol outlines the checkerboard method to assess the antiviral synergy between this compound and another antiretroviral agent.

Objective: To determine if the combination of this compound with another antiretroviral results in synergistic, additive, or antagonistic effects.

Materials:

-

All materials from the antiviral activity assay.

-

A second antiretroviral agent from a different class (e.g., Tenofovir [NRTI], Raltegravir [INSTI], or Darunavir [PI]).

Procedure:

-

Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis (e.g., columns 2-11) and the second antiretroviral agent along the y-axis (e.g., rows B-G). Row H will contain only dilutions of this compound, and column 12 will contain only dilutions of the second drug. Wells in row A and column 1 serve as controls.

-

Cell Seeding and Infection: Seed cells and infect with HIV-1 as described in the previous protocol.

-

Incubation and Measurement: Incubate the plate and measure p24 antigen and cell viability as previously described.

-

Data Analysis:

Interpretation of Combination Index (CI):

-

CI < 0.9: Synergy (the combined effect is greater than the sum of individual effects)

-

0.9 ≤ CI ≤ 1.1: Additive effect (the combined effect is equal to the sum of individual effects)

-

CI > 1.1: Antagonism (the combined effect is less than the sum of individual effects)

Visualizations

Mechanism of Action of NNRTIs

Caption: Mechanism of Action of this compound (NNRTI).

Experimental Workflow for Synergy Testing

Caption: Workflow for the Checkerboard Synergy Assay.

Logical Relationship of Combination Therapy

Caption: Rationale and Expected Outcomes of Combination Therapy.

References

- 1. New indolylarylsulfone non-nucleoside reverse transcriptase inhibitors show low nanomolar inhibition of single and double HIV-1 mutant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New indolylarylsulfone non-nucleoside reverse transcriptase inhibitors show low nanomolar inhibition of single and double HIV-1 mutant strains [publicatt.unicatt.it]

- 4. researchgate.net [researchgate.net]

- 5. What to Start: Initial Combination Antiretroviral Regimens | NIH [clinicalinfo.hiv.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains [mdpi.com]

- 8. In vitro Study on Synergistic Interactions Between Free and Encapsulated Q-Griffithsin and Antiretrovirals Against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combinatorial Approaches to the Prevention and Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combinations of Host- and Virus-Targeting Antiviral Drugs Confer Synergistic Suppression of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mythreyaherbal.com [mythreyaherbal.com]

- 12. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]

laboratory handling and storage of "HIV-1 inhibitor-43"

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 inhibitor-43 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant efficacy against wild-type and various drug-resistant strains of HIV-1. As an indolylarylsulfone derivative, it functions by binding to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity and thereby blocks viral replication.[1] This document provides detailed guidelines for the proper handling, storage, and use of this compound in a laboratory setting, along with protocols for key experimental assays.

Chemical and Physical Data

| Property | Value | Reference |

| CAS Number | 2493426-43-8 | [1] |

| Molecular Formula | C₂₃H₂₀N₄O₄S | MedChemExpress |

| Molecular Weight | 464.50 g/mol | MedChemExpress |

| Appearance | Solid powder | N/A |

| Solubility | Soluble in DMSO | MedChemExpress |

Biological Activity

This compound has shown potent activity against both wild-type (WT) and mutant strains of HIV-1. Its efficacy is summarized in the tables below.

Table 1: In Vitro Anti-HIV-1 Activity (EC₅₀)

| HIV-1 Strain | EC₅₀ (nM) |

| Y188L | 21.3 |

| K103N-Y181C | 6.2 |

| K103N | < 0.7 |

| Y181C | < 0.7 |

Data sourced from MedChemExpress.[1]

Table 2: HIV-1 Reverse Transcriptase Inhibition (IC₅₀)

| HIV-1 RT Strain | IC₅₀ (nM) |

| WT | 83 ± 8 |

| K103N | 73 ± 8 |

| Y181I | 61 ± 6 |

| K103N-Y181I | 76 ± 8 |

Data sourced from MedChemExpress.[1]

Handling and Storage

Proper handling and storage of this compound are crucial to maintain its stability and ensure the safety of laboratory personnel.

Storage

-

Solid Form: Store the solid compound at -20°C for long-term storage. For short-term storage, it can be kept at 4°C. Protect from moisture and light.

-

In Solution: Prepare stock solutions in a suitable solvent, such as DMSO. For long-term storage of stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. When stored at -20°C, it is recommended to use the solution within one month.

Solution Preparation

To prepare a stock solution, dissolve the solid this compound in an appropriate volume of DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.645 mg of the compound in 1 mL of DMSO. If necessary, sonicate to ensure complete dissolution.

Safety Precautions

As with all potent research compounds, appropriate personal protective equipment (PPE) should be worn when handling this compound.

-

Gloves: Wear chemical-resistant gloves.

-

Lab Coat: A lab coat should be worn to protect from skin contact.

-

Eye Protection: Use safety glasses or goggles.

-

Work Area: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Waste Disposal: Dispose of waste materials containing the compound in accordance with local, state, and federal regulations for chemical waste.

Signaling Pathway

This compound, as a non-nucleoside reverse transcriptase inhibitor (NNRTI), targets a specific step in the HIV-1 replication cycle. The diagram below illustrates the mechanism of action.

Caption: Mechanism of this compound Action.

Experimental Protocols

Protocol 1: In Vitro Anti-HIV-1 Activity Assay

This protocol describes a cell-based assay to determine the half-maximal effective concentration (EC₅₀) of this compound.

Caption: Workflow for In Vitro Anti-HIV-1 Activity Assay.

Materials:

-

This compound

-

Target cells (e.g., MT-4, C8166)

-

HIV-1 viral stock

-

Complete cell culture medium

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Compound Dilution: Prepare a series of 2-fold dilutions of this compound in complete cell culture medium, starting from a high concentration (e.g., 1 µM). Include a no-drug control.

-

Cell Seeding: Seed target cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 50 µL of medium.

-

Compound Addition: Add 50 µL of the diluted compound to the appropriate wells.

-

Viral Infection: Add 100 µL of HIV-1 viral stock (at a multiplicity of infection of 0.01-0.1) to each well.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

-

Cell Viability Measurement: After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.